molecular formula C7H7N3OS B1621252 N-carbamothioylpyridine-4-carboxamide CAS No. 353492-16-7

N-carbamothioylpyridine-4-carboxamide

Cat. No.: B1621252
CAS No.: 353492-16-7
M. Wt: 181.22 g/mol
InChI Key: VBILJGURWVPYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-carbamothioylpyridine-4-carboxamide (CAS: 1024316-58-2) is a heterocyclic compound featuring a pyridine backbone substituted with a carboxamide group at the 4-position and a carbamothioyl (thiosemicarbazide) moiety at the nitrogen. Its molecular formula is C₁₇H₂₀N₄OS, with a molar mass of 328.43 g/mol . The thiosemicarbazide group (-NH-C(=S)-NH₂) confers unique reactivity, particularly in metal coordination and hydrogen bonding, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

353492-16-7

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

N-carbamothioylpyridine-4-carboxamide

InChI

InChI=1S/C7H7N3OS/c8-7(12)10-6(11)5-1-3-9-4-2-5/h1-4H,(H3,8,10,11,12)

InChI Key

VBILJGURWVPYOF-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(=O)NC(=S)N

Canonical SMILES

C1=CN=CC=C1C(=O)NC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-carbamothioylpyridine-4-carboxamide, differing in substituents or core heterocycles.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups/Features
This compound 1024316-58-2 C₁₇H₂₀N₄OS 328.43 Pyridine, carboxamide, thiosemicarbazide
JNJ-47965567 N/A C₂₈H₃₂N₄O₂S ~508.64 Pyridinecarboxamide, phenylthio, tetrahydro-pyran
1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide 1281185-16-7 C₁₂H₁₆ClN₅O 297.75 Piperidine, chloropyrimidine, methylcarboxamide
4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide 284462-37-9 C₁₃H₁₃N₃O₂ 259.27 Pyridinecarboxamide, aminophenoxy, methyl group

Key Structural Differences and Implications

Core Heterocycle and Substitution Patterns this compound uses a pyridine ring, while 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide () replaces pyridine with piperidine fused to a chloropyrimidine. This substitution enhances conformational flexibility and may improve bioavailability in drug design . JNJ-47965567 () retains the pyridinecarboxamide core but adds a bulky phenylthio group and a tetrahydro-pyran-piperazinyl moiety. Such steric bulk likely increases lipophilicity, impacting membrane permeability .

Functional Group Variations The thiosemicarbazide group in this compound distinguishes it from analogs like 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide (), which features an aminophenoxy group. The thiosemicarbazide’s sulfur atom enhances metal-chelating capacity, relevant in catalysis or antimicrobial applications , whereas the aminophenoxy group improves solubility in polar solvents .

Molecular Weight and Complexity

  • JNJ-47965567 (molecular weight ~508.64) is significantly larger than other analogs, which may limit its pharmacokinetic properties (e.g., absorption) compared to the lighter this compound (328.43 g/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.